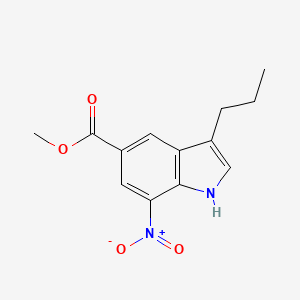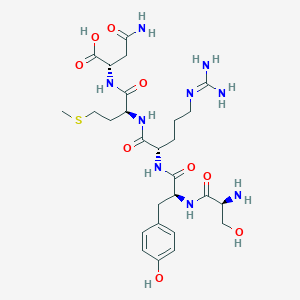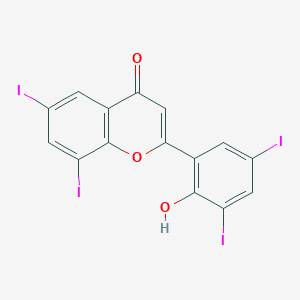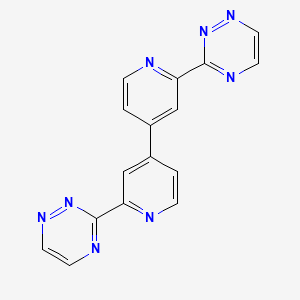
2,2'-Bis(1,2,4-triazin-3-yl)-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is a heterocyclic compound that features two triazine rings attached to a bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves the reaction of 2,2’-bipyridine with triazine derivatives under controlled conditions. One common method involves the use of 1,2,4-triazine bisulfides tethered to poly(ethylene glycol) chains, which are then coupled with potassium cyanide. The reaction is carried out under high-dilution conditions to avoid unwanted intermolecular side products. After stirring the reaction mixture for 24 hours at room temperature, the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazine rings.
Complexation Reactions: The bipyridine core can form coordination complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: Metal ions such as copper, nickel, and palladium are commonly used in complexation reactions with the bipyridine core.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Coordination Complexes: The bipyridine core forms stable coordination complexes with metal ions, which can be used in catalysis and materials science.
Applications De Recherche Scientifique
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine has a wide range of scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with metal ions, which are studied for their catalytic properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Environmental Chemistry: Triazine-based materials, including 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine, are used in adsorption-based extraction techniques for the detection and removal of pollutants.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine primarily involves its ability to form stable coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler analogue that lacks the triazine rings but shares the bipyridine core.
1,2,4-Triazine Derivatives: Compounds that contain the triazine ring but lack the bipyridine core.
Uniqueness
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is unique due to the combination of the bipyridine core and triazine rings, which allows it to participate in both substitution and complexation reactions. This dual functionality makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
798551-10-7 |
|---|---|
Formule moléculaire |
C16H10N8 |
Poids moléculaire |
314.30 g/mol |
Nom IUPAC |
3-[4-[2-(1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C16H10N8/c1-3-17-13(15-19-5-7-21-23-15)9-11(1)12-2-4-18-14(10-12)16-20-6-8-22-24-16/h1-10H |
Clé InChI |
DANNZCOMNVOTSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C2=CC(=NC=C2)C3=NC=CN=N3)C4=NC=CN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
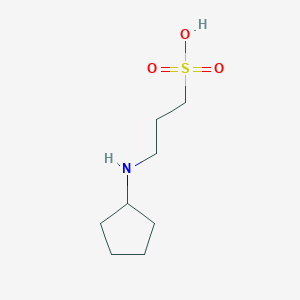
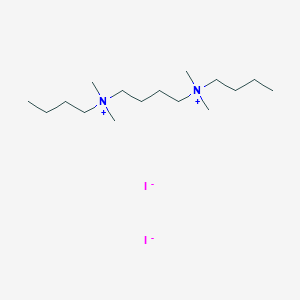
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
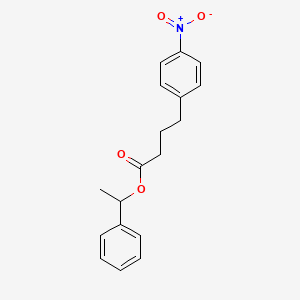
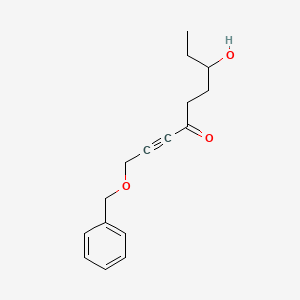
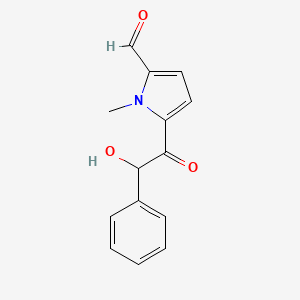
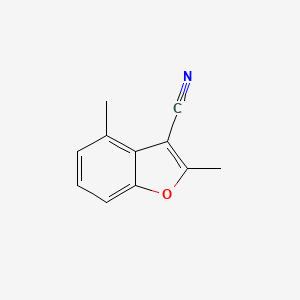
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)

